Product packaging for Intedanib Piperazinyl N,N'-Dioxide(Cat. No.:)

Intedanib Piperazinyl N,N'-Dioxide

Cat. No.: B13852532
M. Wt: 571.6 g/mol
InChI Key: UGEGJAQWOFSWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intedanib Piperazinyl N,N'-Dioxide, with the CAS Number 2734676-68-5 and a molecular weight of 571.62 g/mol, is a chemical compound used exclusively for professional research and development purposes. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound is scientifically recognized as a specific impurity of Nintedanib, referred to as Nintedanib Impurity H . Nintedanib is a potent, small-molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases . It works by competitively inhibiting key receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) . This mechanism interferes with fundamental processes in fibrosis and cancer, such as fibroblast proliferation, migration, and differentiation. As a specialized impurity, this compound holds significant value in pharmaceutical analysis and quality control . Its primary research applications include method development and validation, stability studies, and the qualitative and quantitative analysis of Nintedanib drug substances and products. Utilizing this high-purity impurity standard is essential for researchers to ensure the safety, efficacy, and quality of pharmaceutical compounds by monitoring and controlling impurity profiles during development and manufacturing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N5O6 B13852532 Intedanib Piperazinyl N,N'-Dioxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N5O6

Molecular Weight

571.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C31H33N5O6/c1-34(27(37)20-36(41)17-15-35(2,40)16-18-36)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)42-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

UGEGJAQWOFSWLP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)C[N+]5(CC[N+](CC5)(C)[O-])[O-]

Origin of Product

United States

Chemical Generation and Synthesis Pathways of Intedanib Piperazinyl N,n Dioxide

Targeted Chemical Synthesis Methodologies for the Compound

While Intedanib Piperazinyl N,N'-Dioxide is predominantly known as an impurity, its isolated synthesis is necessary for its use as a reference standard in analytical testing. synzeal.com These reference standards are essential for the development and validation of analytical methods, quality control, and stability studies of Nintedanib (B1663095). synzeal.com

Chemical suppliers offer this compound as a reference material, indicating that targeted synthesis routes have been developed. synthinkchemicals.comsimsonpharma.comacanthusresearch.comanaxlab.com Although detailed proprietary synthesis methodologies are not extensively published in scientific literature, the synthesis would logically involve the controlled oxidation of Nintedanib or a precursor intermediate containing the piperazine (B1678402) moiety. This process would utilize specific oxidizing agents under controlled reaction conditions to achieve the desired N,N'-Dioxide structure while minimizing the formation of other degradation products.

Mechanistic Elucidation of Formation Pathways from Nintedanib

The emergence of this compound is a direct consequence of Nintedanib's degradation. Forced degradation studies, conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, provide insight into the mechanisms of its formation. nih.govresearchgate.net

Oxidative stress is the primary pathway leading to the formation of this compound. researchgate.netresearchgate.net Studies have consistently shown that Nintedanib is susceptible to degradation under oxidative conditions, particularly when exposed to hydrogen peroxide (H₂O₂). nih.govsciforum.netresearchgate.net

The proposed mechanism involves the nucleophilic attack of the tertiary amine nitrogen atoms of the piperazine ring on the hydrogen peroxide molecule. researchgate.net This leads to the formation of a hydroxy ammonium (B1175870) ion intermediate. A subsequent reaction results in the release of the N-oxide. researchgate.net Given that the piperazine ring in Nintedanib contains two tertiary amine sites, this oxidative process can occur at both nitrogen atoms, yielding the this compound. researchgate.net Research has identified the N-oxidation of the two piperazine nitrogens as a major degradation pathway under oxidative stress. researchgate.net

Nintedanib has demonstrated lability under hydrolytic conditions, including acidic, alkaline, and neutral environments. nih.gov Forced degradation studies have resulted in the formation of several degradation products upon hydrolysis. nih.govsciforum.netresearchgate.net

The stability of Nintedanib under thermal and photolytic stress has been investigated in multiple studies, with degradation kinetics showing variability depending on the specific conditions.

Thermal Degradation: Nintedanib is generally found to be stable under thermal stress. nih.govsciforum.net Several studies report no significant degradation or formation of additional impurities when Nintedanib is exposed to heat, for instance at 80°C for at least 8 hours. impactfactor.orgdntb.gov.uanih.gov

Photolytic Degradation: The effect of light on Nintedanib stability appears more complex. While one study reported stability under photolytic conditions nih.gov, others have found the drug to be susceptible to photodegradation, leading to the formation of impurities. sciforum.netdntb.gov.uaf1000research.com One investigation noted the appearance of two degradants under photolytic stress, while another observed a minor degradant peak, suggesting that a small percentage of the drug degraded. sciforum.netf1000research.com

The following table summarizes the findings from various forced degradation studies on Nintedanib.

Stress ConditionReagent/ParametersObservationReference(s)
Oxidative 30% H₂O₂ at 70°C for 3 hoursDegradation observed; N-oxidation of piperazine ring impactfactor.org, researchgate.net, researchgate.net
Oxidative 30% H₂O₂ at RT for 24 hoursFive degradants formed sciforum.net
Acid Hydrolysis 5N HCl at 70°C for 3 hoursStable, no significant change impactfactor.org
Acid Hydrolysis 1M HCl with reflux for 12 hoursOne degradant formed sciforum.net
Alkaline Hydrolysis 5N NaOH at 70°C for 3 hoursStable, no significant change impactfactor.org
Alkaline Hydrolysis 1M NaOH with reflux for 12 hoursThree degradants formed sciforum.net
Thermal 80°C for at least 8 hoursStable, no significant degradation impactfactor.org, dntb.gov.ua
Thermal 105°C for 24 hoursStable, no degradant peaks observed nih.gov
Photolytic 1.2 x 10⁶ lux hoursTwo degradants formed sciforum.net
Photolytic UV lamp at 200 watt hours/m²No new impurities observed researchgate.net
Photolytic Not SpecifiedOne small degradant peak observed f1000research.com

Investigation of Excipient Compatibility and Storage Conditions on Compound Formation

The interaction between an active pharmaceutical ingredient (API) and its excipients is a critical factor that can influence impurity formation during storage. For Nintedanib, specific conditions have been shown to promote degradation.

A key finding demonstrated that Nintedanib powder exhibited instability when stored in the presence of sodium bicarbonate (an alkaline excipient) at accelerated stability conditions of 40°C and 75% relative humidity (RH) for three months. nih.gov This suggests that alkaline excipients can promote the degradation of Nintedanib, potentially leading to the formation of various impurities. While this study did not specifically quantify the formation of this compound under these conditions, the general instability highlights the importance of careful excipient selection and control of storage environments to minimize degradation. The pH-dependent solubility of Nintedanib, which increases at acidic pH, further underscores its sensitivity to the chemical environment. fda.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating complex mixtures, making them indispensable for impurity profiling in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications

HPLC is a cornerstone technique for the separation and quantification of pharmaceutical compounds and their impurities. The development of a robust and reliable HPLC method is crucial for accurate impurity profiling. Several studies have focused on developing stability-indicating HPLC methods for nintedanib (B1663095) and its degradation products, which would include Intedanib Piperazinyl N,N'-Dioxide. nih.gov

A typical HPLC method for the analysis of nintedanib and its related substances involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The selection of the mobile phase and its gradient is optimized to achieve adequate separation of the main compound from its impurities.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov Validation parameters typically include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. For instance, a developed HPLC method demonstrated linearity for nintedanib in the concentration range of 0.5 µg/ml to 4.5 µg/ml with a correlation coefficient of 0.999. nih.gov The precision of such methods is often demonstrated by low relative standard deviation (%RSD) values, typically less than 2%. nih.gov

Interactive Table: Example HPLC Method Parameters for Nintedanib Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer solution (e.g., 0.1% Formic Acid in Water)
Mobile Phase B Organic Solvent (e.g., Acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 310 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) in High-Resolution Impurity Analysis

UPLC is an evolution of HPLC that utilizes smaller particle size columns (typically less than 2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis. researchgate.net This makes UPLC particularly well-suited for the challenging task of separating and quantifying low-level impurities in active pharmaceutical ingredients (APIs). waters.com The evaluation of pharmaceutical raw materials for impurities at concentrations greater than 0.1% of the API is a regulatory requirement, and UPLC provides the necessary sensitivity and resolution for this task. waters.com

For the analysis of nintedanib and its impurities, UPLC methods offer superior performance compared to traditional HPLC. researchgate.net The increased peak capacity and resolution allow for the separation of closely eluting impurities that might co-elute in an HPLC system. A study on the stress degradation of nintedanib successfully separated nine degradation products using a UPLC method with an ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm). nih.gov The mobile phase consisted of a gradient of acetonitrile:methanol (90:10) and 0.1% formic acid. nih.gov

Interactive Table: Comparison of Typical HPLC and UPLC Parameters

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Column Dimensions 4.6 mm x 150/250 mm2.1 mm x 50/100 mm
Pressure 2000-6000 psi6000-15000 psi
Flow Rate 1-2 mL/min0.2-0.5 mL/min
Analysis Time LongerShorter
Resolution GoodExcellent
Solvent Consumption HigherLower

Mass Spectrometry-Based Structural Elucidation and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly specific and sensitive tool for the structural elucidation and identification of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Molecular Fragmentation Studies

LC-MS/MS is an invaluable technique for the structural characterization of drug impurities. In this method, the eluent from the LC system is introduced into the mass spectrometer. The precursor ion of interest (in this case, the protonated molecule of this compound) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer, providing a unique fragmentation pattern or "fingerprint" of the molecule.

By studying the fragmentation pathways of nintedanib and its related compounds, researchers can deduce the structure of unknown impurities like this compound. A comprehensive mass fragmentation pathway of nintedanib was established using UHPLC-Q-TOF/MS/MS data, which then allowed for the characterization of its degradation products by comparing their fragmentation profiles. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is a critical step in the identification of unknown impurities. The ability of HRMS to distinguish between ions with the same nominal mass but different exact masses (isobaric compounds) is a significant advantage. nih.gov

For this compound, HRMS can provide an accurate mass measurement that corresponds to its molecular formula, C₃₁H₃₃N₅O₆. This accurate mass data, often with an error of less than 5 ppm, serves as strong evidence for the proposed structure. nih.gov

Interactive Table: HRMS Data for this compound

ParameterValue
Molecular Formula C₃₁H₃₃N₅O₆
Theoretical Monoisotopic Mass 571.2431 g/mol
Observed Accurate Mass (Example) 571.2435 g/mol
Mass Error (ppm) 0.7 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While chromatographic and mass spectrometric techniques provide strong evidence for the structure of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for definitive structural confirmation. NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry.

For the structural confirmation of this compound, various 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would be employed. These experiments would allow for the assignment of all proton and carbon signals and confirm the presence of the N,N'-dioxide functionality on the piperazine (B1678402) ring, distinguishing it from other potential isomers. In a study on nintedanib's degradation products, the structure of one of the isolated products was confirmed using NMR studies. nih.gov

Hyphenated Techniques for Comprehensive Degradation Product Characterization

The structural elucidation and characterization of pharmaceutical degradation products are critical for ensuring drug safety and stability. Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools in this endeavor. For the analysis of nintedanib and its degradation products, including this compound, liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a particularly powerful approach.

Forced degradation studies are a cornerstone of identifying potential degradation pathways and products. Nintedanib has been shown to be susceptible to degradation under oxidative stress conditions, leading to the formation of N-oxide derivatives on the piperazine moiety. nih.govresearchgate.net Research indicates that under oxidative stress, such as exposure to hydrogen peroxide, nintedanib can form multiple degradation products. nih.govsciforum.net One of these is the N-oxidation of the two nitrogen atoms in the piperazine ring, resulting in this compound.

The characterization of these degradation products relies heavily on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) for separation, coupled with advanced mass spectrometry techniques for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern LC-MS techniques, particularly those utilizing high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) and Orbitrap mass analyzers, are pivotal for the characterization of unknown impurities. Studies on nintedanib degradation have employed UPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS/MS). nih.govresearchgate.net This combination allows for the separation of the parent drug from its degradation products with high resolution and the subsequent generation of accurate mass data for both the parent ions and their fragment ions.

While specific, detailed public data on the LC-MS/MS fragmentation pattern of this compound from peer-reviewed literature is limited, the general approach involves:

Chromatographic Separation: A suitable reversed-phase HPLC or UPLC method is developed to separate nintedanib from its degradation products. Gradient elution is often employed to achieve optimal resolution.

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. High-resolution mass spectrometry provides the accurate mass of the protonated molecule [M+H]⁺ of the degradation product. For this compound, the expected molecular weight is 571.62 g/mol .

Tandem Mass Spectrometry (MS/MS): To elucidate the structure, the ion corresponding to the degradation product is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides crucial information about the compound's structure, allowing for the localization of the modification (in this case, the N-oxides on the piperazine ring).

The table below summarizes the key information for this compound.

PropertyValueSource
Compound Name This compoundN/A
Synonyms Nintedanib Impurity H; Nintedanib N,N'-Dioxide; (3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(1,4-dioxido-4-methylpiperazin-1-yl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl EsterN/A
CAS Number 2734676-68-5N/A
Molecular Formula C31H33N5O6N/A
Molecular Weight 571.62 g/mol N/A

Further research and the publication of detailed analytical data from techniques such as UHPLC-Q-TOF/MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the complete and unambiguous structural confirmation and for establishing a comprehensive impurity profile of nintedanib.

Stability and Degradation Kinetics of Intedanib Piperazinyl N,n Dioxide Formation

Kinetic Studies of Compound Formation under Varied Stress Conditions

Intedanib Piperazinyl N,N'-Dioxide is a known degradation product of nintedanib (B1663095) that primarily forms under oxidative stress conditions. nih.gov Stress testing of nintedanib, following the International Council for Harmonisation (ICH) guidelines, reveals its susceptibility to degradation under various conditions, leading to the formation of several impurities, including the N,N'-dioxide derivative.

Studies have shown that nintedanib is labile to hydrolytic (acidic, neutral, and alkaline) and oxidative conditions, while it remains relatively stable under photolytic and thermal stress. nih.govresearchgate.net Under oxidative stress, particularly in the presence of hydrogen peroxide (H₂O₂), a significant degradation of nintedanib is observed, leading to the formation of multiple degradation products. researchgate.netsciforum.net One of the primary pathways of degradation under these conditions is the N-oxidation of the two nitrogen atoms within the piperazine (B1678402) ring of the nintedanib molecule, resulting in the formation of this compound. nih.gov

While several studies have qualitatively identified the formation of this compound, detailed quantitative kinetic studies providing specific rate constants for its formation under varied stress conditions are not extensively available in the public domain. The research primarily focuses on the identification and characterization of degradation products rather than the precise kinetics of their formation.

The following table summarizes the qualitative findings from stress degradation studies on nintedanib:

Stress ConditionObservationNumber of Degradation ProductsReference
Acid Hydrolysis (e.g., 1M HCl, reflux for 12 hrs)Degradation observed1 researchgate.net
Base Hydrolysis (e.g., 1M NaOH, reflux for 12 hrs)Degradation observed3 researchgate.net
Oxidative (e.g., 30% H₂O₂, RT for 24 hrs)Significant degradation5 researchgate.net
Photolytic (e.g., 1.2 x 10⁶ lux hours)Minor degradation2 researchgate.net
ThermalStableNo significant degradation researchgate.net

This table is for illustrative purposes and summarizes general findings. The exact number of degradation products can vary based on the specific conditions of the study.

Influence of Environmental Factors (pH, Temperature, Light, Humidity, Oxygen) on Formation Rates

The formation rate of this compound is significantly influenced by various environmental factors, most notably the presence of oxidizing agents and the pH of the medium.

pH: Nintedanib demonstrates pH-dependent degradation. It is susceptible to degradation in acidic, neutral, and alkaline conditions. nih.gov The rate of hydrolytic degradation is expected to vary with pH, although specific kinetic data for the formation of the N,N'-dioxide under different pH values are not well-documented.

Temperature: While nintedanib is generally stable under thermal stress alone, elevated temperatures can accelerate degradation in the presence of other stress factors like moisture and reactive chemical species. researchgate.net For instance, the combination of elevated temperature and high humidity can lead to the degradation of solid nintedanib. researchgate.net

Light: Photostability studies have indicated that nintedanib is relatively stable to light exposure. researchgate.net While some degradation can occur, it is not considered a primary degradation pathway compared to hydrolysis and oxidation.

Humidity: The presence of moisture is a critical factor, especially for solid-state stability. High humidity can facilitate hydrolytic degradation pathways. researchgate.net

Oxygen: As this compound is a product of oxidation, the presence of oxygen and, more significantly, strong oxidizing agents like hydrogen peroxide, is the most critical factor driving its formation. nih.gov

Detailed quantitative studies on the specific influence of each of these environmental factors on the formation rate of this compound are limited. The available data primarily provides a qualitative understanding of the conditions under which this impurity is likely to form.

Detailed Degradation Profile Analysis of Nintedanib and the Specific Contribution of the N,N'-Dioxide Compound

The degradation of nintedanib is a complex process that can yield a variety of degradation products depending on the specific stress conditions applied. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are instrumental in separating and identifying these impurities. nih.govresearchgate.net

Under oxidative stress, the degradation profile of nintedanib is characterized by the emergence of several peaks in the chromatogram corresponding to different oxidation products. Among these, this compound is a significant impurity. Its formation involves the oxidation of both tertiary amine groups in the piperazine moiety.

The following table presents a list of some of the identified degradation products of nintedanib:

Impurity NameFormation ConditionReference
This compound (Impurity H)Oxidative nih.gov
Nintedanib N-OxideOxidative nih.gov
Products of hydrolytic cleavageAcidic, Basic, Neutral Hydrolysis nih.gov

This table lists examples of degradation products and is not exhaustive.

Metabolic Pathway Research of Intedanib Piperazinyl N,n Dioxide in Preclinical Models

Enzymatic Biotransformation Pathways in Isolated Biological Systems

Identification of Enzyme Systems Involved in N-Dioxide Formation

The specific enzyme systems responsible for the potential formation of Intedanib Piperazinyl N,N'-Dioxide have not been definitively identified. Generally, for xenobiotics containing a piperazine (B1678402) ring, N-oxidation is a metabolic route often attributed to FMOs. In contrast, CYP enzymes are more commonly associated with N-dealkylation reactions. For instance, studies on other piperazine-containing compounds have shown the involvement of CYP3A4 in their metabolism. nih.gov Given that the CYP-dependent metabolism of nintedanib (B1663095) is considered a minor pathway, it is plausible that if N,N'-dioxide formation occurs, FMOs could play a significant role. However, without direct experimental evidence from studies using recombinant enzymes or specific inhibitors with this compound as a substrate, the precise enzymatic contributors remain speculative.

Computational Chemistry and Theoretical Modeling of Intedanib Piperazinyl N,n Dioxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For Intedanib Piperazinyl N,N'-Dioxide, methods like Density Functional Theory (DFT) are employed to elucidate its reactivity and electronic characteristics. jddtonline.info These calculations can predict various molecular properties that are crucial for understanding the compound's behavior.

The optimized molecular structure and electronic features can be investigated using software packages like Gaussian, employing methods such as DFT with a basis set like B3LYP/6-31G(d,p). jddtonline.info Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis is another valuable tool that helps in identifying the regions of a molecule that are rich or deficient in electrons. jddtonline.info For this compound, MEP analysis would likely reveal negative electrostatic potential localized around the oxygen atoms of the N,N'-dioxide and the carboxyl group, indicating susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Parameter Value Unit
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.4 eV
Electronegativity (χ) 4.3 eV
Chemical Hardness (η) 2.2 eV

These quantum chemical studies provide a foundational understanding of the electronic properties and reactivity of this compound, which is essential for predicting its stability and potential interactions in a biological system.

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules or biological macromolecules.

The process of an MD simulation typically begins with an initial, energy-minimized structure of the molecule. The system is then allowed to evolve over a period of time, with the forces between atoms being calculated at each time step to update their positions and velocities. acs.org These simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states.

MD simulations are particularly useful for assessing the stability of a compound in a biological context. For instance, by simulating this compound in a solvated environment, one can observe its dynamic behavior and identify stable conformations. The stability of the molecule can be further analyzed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value indicates that the molecule has reached a stable conformational state.

Furthermore, MD simulations can be used to study the binding of this compound to a target protein, such as a kinase. researchgate.net By placing the molecule in the active site of the protein and running an MD simulation, researchers can observe the stability of the protein-ligand complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.org

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

Parameter Description
Simulation Time 100 ns
Solvent Model TIP3P Water
Temperature 300 K
Pressure 1 atm

These simulations can provide a dynamic picture of the molecule's behavior, which is crucial for understanding its biological activity and stability.

In Silico Prediction of Formation Mechanisms and Degradation Product Pathways

In silico tools play a crucial role in predicting the metabolic fate of drug molecules and their derivatives. creative-biolabs.comnih.govnews-medical.netoup.comnih.gov For this compound, computational methods can be used to predict its potential formation from the parent drug, nintedanib (B1663095), as well as its subsequent degradation pathways. These predictive models are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com

Ligand-based methods rely on the chemical structure of the compound to predict its metabolic susceptibility. creative-biolabs.com These approaches often use databases of known metabolic transformations to identify potential sites of metabolism on the molecule. For this compound, these tools might predict that the piperazine (B1678402) ring and the N-methyl group are susceptible to oxidative metabolism.

Structure-based methods, on the other hand, utilize the three-dimensional structures of metabolic enzymes, such as cytochrome P450s (CYPs), to predict how a compound will be metabolized. creative-biolabs.com By docking this compound into the active site of a CYP enzyme, it is possible to predict the most likely sites of oxidation on the molecule.

Based on the known metabolism of nintedanib, which includes hydroxylation, demethylation, glucuronidation, and acetylation, it is plausible to hypothesize the following degradation pathways for this compound nih.gov:

Deoxygenation: Reduction of the N-oxide moieties back to the piperazine nitrogen.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the aliphatic chain.

N-demethylation: Removal of the methyl group from the piperazine ring.

Hydrolysis: Cleavage of the amide bond.

Various software platforms, such as BioTransformer and Meteor, can be used to predict these metabolic transformations. nih.gov

Table 3: Hypothetical Predicted Metabolic Pathways for this compound

Pathway Predicted Product
Deoxygenation Nintedanib
Hydroxylation Hydroxylated this compound
N-demethylation N-desmethyl this compound

These in silico predictions are invaluable for identifying potential metabolites and degradation products that may need to be synthesized and tested for biological activity or toxicity.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. nih.gov For a series of compounds related to this compound, QSAR can be used to build predictive models that guide the design of new molecules with improved properties.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. These descriptors can encode various aspects of the molecule, including its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Once the descriptors are calculated, a mathematical model is built to correlate the descriptors with the biological activity. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can be used for this purpose. The resulting QSAR model can then be used to predict the activity of new, untested compounds.

For this compound and its analogues, a QSAR study could reveal which structural features are most important for a particular biological activity, such as kinase inhibition. For example, the model might indicate that the presence of the N,N'-dioxide moiety enhances activity, or that a specific substitution pattern on the aromatic rings is optimal.

Table 4: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues

Descriptor Description
Molecular Weight The sum of the atomic weights of the atoms in the molecule.
LogP The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptors The number of electronegative atoms with lone pairs of electrons.

These computational SAR investigations can significantly accelerate the drug discovery process by providing a rational basis for the design and optimization of new drug candidates.

Methodological Advancements and Future Research Applications

Development of Certified Reference Materials for Impurity Quantification and Control

The availability of high-purity certified reference materials (CRMs) is a cornerstone of accurate impurity quantification in pharmaceuticals. researchgate.netlabinsights.nl For an impurity like Intedanib Piperazinyl N,N'-Dioxide, a CRM serves as a benchmark for method validation, instrument calibration, and routine quality control testing. researchgate.netlabinsights.nl While specific documentation detailing the development of a CRM for this compound is not publicly available, the general process for creating such a standard is well-established and involves several key stages. walshmedicalmedia.comsynthinkchemicals.compharmtech.com

The initial step is the synthesis or isolation of the impurity at a high purity level. synthinkchemicals.comcreative-biolabs.com If not commercially available, custom synthesis is employed to produce the target compound. synthinkchemicals.com This process involves careful route selection, synthesis, and extensive purification using techniques like column chromatography or recrystallization. synthinkchemicals.com

Once a high-purity material is obtained, it undergoes rigorous characterization to confirm its identity and purity. pharmtech.comcreative-biolabs.com A battery of analytical techniques is employed for this purpose.

Table 1: Analytical Techniques for Characterization of Reference Standards

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation. synthinkchemicals.com
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. synthinkchemicals.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups and confirmation of chemical structure. walshmedicalmedia.com
High-Performance Liquid Chromatography (HPLC) Assessment of organic purity and detection of related impurities. creative-biolabs.com
Gas Chromatography (GC) Analysis of residual solvents. creative-biolabs.com
Karl Fischer Titration Quantification of water content.

The purity assignment is a critical step and is often determined using a mass balance approach, where the sum of all identified impurities (organic, inorganic, residual solvents, water) is subtracted from 100%. acs.org Alternatively, a quantitative technique like qNMR (quantitative Nuclear Magnetic Resonance) can be used.

Homogeneity and stability studies are then conducted to ensure that the CRM is uniform throughout the batch and remains stable under specified storage conditions for a defined period. walshmedicalmedia.com Finally, a certificate of analysis is issued, detailing the characterization data, certified purity value, and its associated uncertainty. researchgate.net Several commercial suppliers now offer "this compound" as a reference standard, indicating that this development process has been undertaken to support its use in quality control laboratories. researchgate.net

Application of Analytical Quality by Design (AQbD) Principles to Impurity Detection and Quantification Methodologies

Analytical Quality by Design (AQbD) is a systematic approach to method development that aims to build quality into the analytical procedure from the outset. labinsights.nl This proactive strategy is increasingly being applied to the development of analytical methods for Nintedanib (B1663095) and its impurities, ensuring robust and reliable performance throughout the method's lifecycle. intertek.com

The AQbD process begins with defining the Analytical Target Profile (ATP), which outlines the goals and performance requirements of the analytical method. pharmacompass.com For an impurity like this compound, the ATP would specify the need to accurately and precisely quantify the impurity at very low levels, typically at or below the 0.1% reporting threshold mandated by regulatory bodies.

A crucial element of AQbD is risk assessment, which identifies critical method parameters (CMPs) that could potentially impact the critical quality attributes (CQAs) of the method. pharmacompass.com CQAs are the performance characteristics that ensure the method meets its objectives, such as resolution, sensitivity, and accuracy.

Table 2: Example of Risk Assessment for an HPLC Method for Intedanib Impurity Analysis

Critical Method Parameter (CMP) Potential Impact on Critical Quality Attributes (CQAs)
Mobile Phase Composition (e.g., organic solvent ratio, pH) Affects retention time, resolution between peaks, and peak shape.
Column Temperature Influences viscosity of the mobile phase, which can affect retention time and peak shape.
Flow Rate Impacts retention time, resolution, and analysis time.

Design of Experiments (DoE) is then employed to systematically study the effects of the identified CMPs on the CQAs. pharmacompass.com This statistical approach allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is known to perform robustly. labinsights.nl Operating within the MODR provides flexibility for adjustments to the method parameters without the need for re-validation, which is a significant advantage in a regulated environment.

For the analysis of Nintedanib and its impurities, including the N,N'-Dioxide, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique. intertek.com The application of AQbD to the development of LC-MS methods allows for the optimization of complex parameters such as the mobile phase gradient, ion source parameters, and mass analyzer settings to achieve the desired sensitivity and selectivity for all relevant impurities.

Exploration of High-Throughput Screening Techniques for Impurity Profiling Research

High-throughput screening (HTS) encompasses a suite of technologies that allow for the rapid and automated analysis of a large number of samples. nih.gov While traditionally associated with drug discovery for identifying lead compounds, HTS principles are increasingly being adapted for various stages of pharmaceutical development, including impurity profiling. nih.govnih.gov

In the context of this compound and other process-related impurities, HTS can be valuable for several applications:

Forced Degradation Studies: To rapidly screen the degradation of Nintedanib under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products, including the formation of N-oxides.

Process Optimization: To quickly analyze samples from different synthetic routes or reaction conditions to identify those that minimize the formation of this compound.

Cleaning Validation: To screen a large number of swabs or rinse samples to ensure that manufacturing equipment is free from residual API and impurities.

Modern analytical techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with fast-scanning mass spectrometers are well-suited for HTS applications. These systems can significantly reduce analysis times, allowing for a higher sample throughput. The use of smaller particle size columns in UHPLC provides higher resolution and sensitivity, which is crucial for detecting low-level impurities.

The integration of automated sample preparation and data analysis software further enhances the efficiency of HTS for impurity profiling. By automating these steps, the potential for human error is reduced, and the time from sample to result is significantly shortened. While specific published research on the application of HTS for the impurity profiling of this compound is limited, the general trend in the pharmaceutical industry is towards the adoption of these more efficient and comprehensive analytical strategies.

Conclusion and Future Research Perspectives

Summary of Academic Contributions to the Understanding of Intedanib Piperazinyl N,N'-Dioxide

A thorough search of academic literature yields no specific studies focused on the synthesis, characterization, or pharmacological activity of this compound. The scientific community has primarily focused on the parent drug, Nintedanib (B1663095), and its major metabolite, BIBF 1202. nih.govnih.gov Consequently, there are no documented academic contributions to summarize regarding the unique properties or potential biological role of the N,N'-dioxide derivative. Its existence is acknowledged primarily through commercial listings as a reference material for analytical purposes, likely for impurity profiling in the manufacturing of Nintedanib. pharmaceresearch.comsimsonpharma.comlgcstandards.com

Identification of Unexplored Research Avenues and Methodological Challenges

The absence of foundational research means that the entire field of study for this compound is an unexplored avenue. Key areas awaiting investigation include:

Synthesis and Structural Elucidation: While the compound is commercially available, detailed, peer-reviewed synthetic routes and comprehensive structural characterization using modern analytical techniques (such as NMR, MS, and X-ray crystallography) are not published.

Biological Activity: It is unknown whether this compound possesses any of the therapeutic activity of Nintedanib or if it has a unique pharmacological or toxicological profile.

Metabolic Fate: Research is needed to determine if this compound is a true metabolite of Nintedanib in vivo, under what specific metabolic conditions it might be formed, and its subsequent metabolic fate.

Analytical Method Development: The development and validation of sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices are crucial first steps for any pharmacokinetic or toxicological studies.

The primary methodological challenge is the lack of any established research to build upon. Investigators would need to start from the ground up, from chemical synthesis and purification to the development of novel biological assays.

Implications for Advanced Pharmaceutical Science and Regulatory Compliance in Research Settings

From a regulatory perspective, understanding all potential metabolites and impurities of a drug is critical for ensuring its safety and quality. The availability of this compound as a reference standard suggests its relevance in impurity profiling during drug manufacturing and quality control. lgcstandards.com

The implications for pharmaceutical science are currently speculative but could include:

Drug Metabolism and Safety: If found to be a significant metabolite, its biological activity and potential for drug-drug interactions would need to be assessed to build a complete safety profile of Nintedanib.

Process Chemistry: The compound could be a by-product of the Nintedanib synthesis process. Understanding its formation would be critical for optimizing manufacturing to minimize impurities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Intedanib Piperazinyl N,N'-Dioxide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, piperazinyl intermediates are often synthesized via Buchwald-Hartwig amination or SN2 alkylation under inert atmospheres. Key parameters include solvent choice (e.g., DMF or THF), catalyst selection (e.g., Pd(OAc)₂ for cross-coupling), and reaction temperature (60–120°C). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization employs:

  • LC/MS (ESI-MS) : To verify molecular weight (e.g., m/z = 486.02 [M+1] for related piperazinyl derivatives) .
  • ¹H/¹³C NMR : To confirm substituent positions and piperazine ring conformation.
  • HPLC : For purity assessment (e.g., using C18 columns with acetonitrile/water gradients). Impurity profiling via USP standards is critical for pharmaceutical intermediates .

Q. What in vitro assays are used for initial biological activity screening?

  • Methodological Answer : Standard assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., E. coli, S. aureus) .
  • Enzyme inhibition studies : Fluorescence-based assays targeting enzymes like HIV-1 matrix protein or β3-adrenergic receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., methyl, chloro, or phenyl groups). For example:

  • Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets.
  • Hydrophilic groups (e.g., -OH) improve solubility but may reduce membrane permeability. Computational docking (e.g., AutoDock Vina) validates interactions with targets like HIV-1 MA protein .

Q. What strategies mitigate stability issues (e.g., hydrolysis or oxidation) during storage?

  • Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) identify degradation pathways. Mitigation includes:

  • Lyophilization : For hygroscopic derivatives.
  • Excipient selection : Antioxidants (e.g., BHT) or buffering agents (e.g., citrate) in formulations.
  • Packaging : Amber glass vials to prevent photodegradation .

Q. How are advanced analytical techniques (e.g., fluorescence spectroscopy) applied to study metal ion interactions?

  • Methodological Answer : Piperazine’s electron-donating core enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Fluorescence quenching assays quantify binding affinity. For example, a 20–50 nM detection limit for metal ions is achievable using piperazinyl-fluorenyl probes .

Q. What computational models predict pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer : Tools like SwissADME or QikProp calculate logP, polar surface area, and P-glycoprotein substrate potential. For instance, piperazinyl derivatives with logP <3 show higher intestinal absorption but may require prodrug strategies for CNS penetration .

Data Contradiction and Resolution

Q. How are conflicting bioactivity results (e.g., variable MIC values across studies) resolved?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., pH, inoculum size). Resolution involves:

  • Standardized protocols : CLSI/MH guidelines for antimicrobial testing.
  • Dose-response curves : To confirm IC₅₀ consistency.
  • Meta-analysis : Pooling data from ≥3 independent studies to identify outliers .

Q. Why do synthetic yields vary across laboratories for the same reaction?

  • Methodological Answer : Variations stem from:

  • Catalyst purity : Pd catalysts degrade if exposed to moisture.
  • Oxygen sensitivity : Radical scavengers (e.g., BHT) improve reproducibility in air-sensitive reactions.
  • Scaling effects : Microfluidic reactors enhance heat/mass transfer for gram-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.